molecular formula C7H8N4O B14204602 ethyl N-(4-cyano-1H-pyrazol-5-yl)methanimidate CAS No. 838827-32-0

ethyl N-(4-cyano-1H-pyrazol-5-yl)methanimidate

Cat. No.: B14204602
CAS No.: 838827-32-0
M. Wt: 164.16 g/mol
InChI Key: UHBUPOJDYPEQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(4-cyano-1H-pyrazol-5-yl)methanimidate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a cyano group at the 4-position and an ethyl ester group at the N-position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-cyano-1H-pyrazol-5-yl)methanimidate typically involves the reaction of 4-cyano-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-cyano-1H-pyrazol-5-yl)methanimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized pyrazoles, reduced pyrazoles, and substituted pyrazoles, depending on the reagents and conditions used .

Scientific Research Applications

Ethyl N-(4-cyano-1H-pyrazol-5-yl)methanimidate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl N-(4-cyano-1H-pyrazol-5-yl)methanimidate involves its interaction with specific molecular targets. The cyano group and the pyrazole ring play crucial roles in its reactivity and binding to biological targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(4-cyano-1H-pyrazol-5-yl)methanimidate is unique due to its specific substitution pattern and the presence of an ethyl ester group.

Properties

CAS No.

838827-32-0

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

ethyl N-(4-cyano-1H-pyrazol-5-yl)methanimidate

InChI

InChI=1S/C7H8N4O/c1-2-12-5-9-7-6(3-8)4-10-11-7/h4-5H,2H2,1H3,(H,10,11)

InChI Key

UHBUPOJDYPEQHH-UHFFFAOYSA-N

Canonical SMILES

CCOC=NC1=C(C=NN1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.